Bendroflumethiazide is a thiazide diuretic, a class of drugs that increase urine output by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the nephron in the kidneys. [] Bendroflumethiazide is often used in scientific research to induce diuresis in animal models and study its effects on various physiological processes, particularly those related to renal function, blood pressure regulation, and electrolyte balance. []
Bendroflumethiazide, like other thiazides, undergoes hydrolysis in acidic conditions, leading to the opening of the thiadiazine ring. It is relatively stable in neutral and alkaline environments. Specific reactions of Bendroflumethiazide have been studied in the context of its metabolism, leading to the identification of metabolites like aminotrifluoromethylbenzendisulfonamide, hydro-flumethiazide, and 3-4 deshydroflumethiazide. []
Bendroflumethiazide primarily acts on the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron. [] It binds to the chloride binding site of the NCC, inhibiting its function and preventing the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. [] This leads to increased excretion of sodium, chloride, and water in the urine, resulting in a diuretic effect.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: